5-bromo-3-nitro-3H-pyridin-2-one
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Overview
Description
5-Bromo-3-nitro-3H-pyridin-2-one is a heterocyclic compound with the molecular formula C5H3BrN2O3 It is characterized by the presence of a bromine atom at the 5-position and a nitro group at the 3-position on a pyridin-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-nitro-3H-pyridin-2-one typically involves the bromination and nitration of pyridin-2-one derivatives. One common method includes the bromination of 3-nitropyridin-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nitration processes, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-nitro-3H-pyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), catalysts (base or acid catalysts).
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride, solvents (methanol, ethanol).
Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (water, acetic acid).
Major Products Formed
Substitution: Formation of substituted pyridin-2-one derivatives.
Reduction: Formation of 5-bromo-3-amino-3H-pyridin-2-one.
Oxidation: Formation of various oxidized pyridin-2-one derivatives.
Scientific Research Applications
5-Bromo-3-nitro-3H-pyridin-2-one is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme inhibition and as a potential lead compound for drug discovery.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-bromo-3-nitro-3H-pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to inhibition of enzyme activity or disruption of cellular processes. The bromine atom may also contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-hydroxy-3-nitropyridine
- 5-Bromo-3-fluoropyridine-2-carbonitrile
- 2-Hydroxy-5-nitropyridine
- 5-Bromo-7-azaindole
Uniqueness
5-Bromo-3-nitro-3H-pyridin-2-one is unique due to the specific positioning of the bromine and nitro groups on the pyridin-2-one ring, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C5H3BrN2O3 |
---|---|
Molecular Weight |
218.99 g/mol |
IUPAC Name |
5-bromo-3-nitro-3H-pyridin-2-one |
InChI |
InChI=1S/C5H3BrN2O3/c6-3-1-4(8(10)11)5(9)7-2-3/h1-2,4H |
InChI Key |
PYNQLEYNLJNLMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=O)C1[N+](=O)[O-])Br |
Origin of Product |
United States |
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